What are the physical properties of Dimethyl 3-aminopentanedioate?
What are the physical properties of Dimethyl 3-aminopentanedioate?
An In-depth Technical Guide to the Physical Properties of Dimethyl 3-aminopentanedioate
Introduction
Dimethyl 3-aminopentanedioate (CAS No. 77313-09-8) is a diester derivative of 3-aminoglutaric acid. As a functionalized amino acid ester, it serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical scaffolds, peptidomimetics, and complex molecular architectures. Its structure incorporates a secondary amine and two methyl ester functionalities, providing multiple reaction sites for chemical modification.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted physical properties of Dimethyl 3-aminopentanedioate. In the absence of extensive published experimental data for this specific molecule, this document integrates established physicochemical principles and standard analytical methodologies to offer a robust predictive profile and practical guidance for its characterization.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent chemical and physical analysis.
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IUPAC Name: dimethyl 3-aminopentanedioate[1]
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Synonyms: 1,5-Dimethyl 3-aminopentanedioate, 3-Amino-pentanedioic acid dimethyl ester, Dimethyl 3-aminoglutarate[1]
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CAS Number: 77313-09-8[1]
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Molecular Formula: C₇H₁₃NO₄[1]
The molecular structure features a central amine on the third carbon of a five-carbon dioate backbone.
Caption: 2D Chemical Structure of Dimethyl 3-aminopentanedioate.
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.
Summary of Physical Properties
| Property | Value | Source / Comment |
| Physical State | Liquid or low-melting solid at STP | Predicted |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Melting Point | Not reported | Requires experimental determination |
| Boiling Point | 110-112 °C (at 3 Torr) 248 °C (at 760 mmHg) | [2] (Likely involves decomposition) |
| Density | 1.129 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 6.75 ± 0.10 | Predicted (for the conjugate acid)[2] |
Phase Transition Behavior
Boiling Point: The significant difference between the atmospheric (248 °C) and vacuum (110-112 °C at 3 Torr) boiling points suggests that Dimethyl 3-aminopentanedioate may be susceptible to thermal decomposition at higher temperatures.[2] For purification, vacuum distillation is the recommended method to preserve the integrity of the compound.
Melting Point: The melting point of Dimethyl 3-aminopentanedioate has not been reported in the reviewed literature. A sharp melting point is a primary indicator of purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination.
This protocol outlines the standardized procedure for determining the melting temperature (Tₘ) of a solid sample.
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Sample Preparation: Accurately weigh 5–10 mg of the dried compound into a clean aluminum DSC pan.[3] Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
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Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified reference standard, such as indium.[3]
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Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[4]
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Thermal Scan: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting range (e.g., 200 °C).[4]
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Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting heat flow versus temperature curve.[5][6] The area under the peak corresponds to the heat of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Predicted Solubility Profile
While experimental solubility data is unavailable, a qualitative assessment can be made based on the molecule's structure. The presence of two ester groups and a primary amine introduces polarity and hydrogen bonding capabilities.
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Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to have some solubility in these solvents due to hydrogen bonding between the amine's N-H and the solvent's O-H groups, as well as dipole-dipole interactions with the ester carbonyls. Solubility in water may be moderate and pH-dependent; protonation of the amine group under acidic conditions to form the hydrochloride salt would significantly increase aqueous solubility.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents due to strong dipole-dipole interactions.[7]
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected.
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Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity.
This method establishes the equilibrium solubility of a compound in a given solvent.
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Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.
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Separation: Allow the vial to stand, permitting the excess solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy with a calibration curve). The resulting concentration is the solubility.
Predicted Spectroscopic Profile
Spectroscopic analysis provides unambiguous confirmation of molecular structure. While experimental spectra for this compound are not available in public databases, its key features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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-OCH₃ (Methyl Esters): A sharp singlet integrating to 6 protons would be expected, likely in the range of δ 3.6-3.8 ppm.
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-CH₂- (Methylene Protons): The four protons on the carbons adjacent to the central CH group (C2 and C4) would appear as a multiplet, likely a doublet of doublets, integrating to 4 protons. Their chemical shift would be around δ 2.4-2.7 ppm, influenced by the adjacent carbonyl and CH groups.
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-CH- (Methine Proton): The single proton on the central carbon (C3) would appear as a multiplet (e.g., a quintet), integrating to 1 proton, likely in the range of δ 3.0-3.4 ppm.
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-NH₂ (Amine Protons): A broad singlet integrating to 2 protons would be expected. Its chemical shift is highly variable (δ 1.0-3.5 ppm) and depends on solvent, concentration, and temperature. This peak will exchange with D₂O.
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-C=O (Ester Carbonyls): Two peaks would be expected in the δ 170-175 ppm region.[8]
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-OCH₃ (Ester Methyls): A single peak around δ 51-53 ppm.[9]
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-CH- (Central Methine): A peak around δ 45-55 ppm.
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-CH₂- (Methylene Carbons): A single peak around δ 35-45 ppm.
Caption: Standard Workflow for Small Molecule NMR Analysis.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch (Amine): A moderate, somewhat broad absorption band (or two bands for a primary amine) would be expected in the 3300-3500 cm⁻¹ region.[12]
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
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C=O Stretch (Ester): A very strong, sharp absorption band is predicted around 1735-1750 cm⁻¹. This is often the most prominent peak in the spectrum.
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C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.[12]
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N-H Bend (Amine): A moderate absorption around 1590-1650 cm⁻¹.
Handling, Storage, and Stability
Proper handling and storage are paramount for maintaining the chemical purity and integrity of research compounds.
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Safety and Handling: Based on aggregated GHS information for similar compounds, Dimethyl 3-aminopentanedioate should be handled with care. It may cause skin and eye irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture or carbon dioxide. Recommended storage is in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize degradation over time.
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Stability: As an ester, the compound is susceptible to hydrolysis under either strong acidic or basic conditions. As an amine, it is a weak base and will react with strong acids to form salts. It may be sensitive to strong oxidizing agents.
Conclusion
Dimethyl 3-aminopentanedioate is a valuable synthetic intermediate whose utility is defined by its physical properties. This guide consolidates its known identifiers and provides a robust predictive framework for its key characteristics, including phase transitions, solubility, and spectroscopic signatures. While a lack of published experimental data necessitates a predictive approach, the included standard operating protocols for DSC, solubility, and NMR provide researchers with the necessary tools to perform a full experimental characterization. This foundational knowledge is essential for the effective application of this compound in research and development.
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